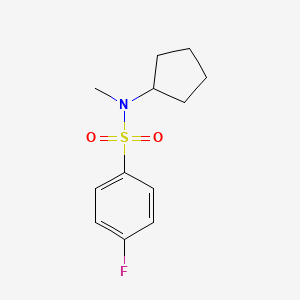![molecular formula C15H16ClNO B5127246 N-(4-chlorophenyl)tricyclo[3.2.1.0~2,4~]octane-3-carboxamide](/img/structure/B5127246.png)
N-(4-chlorophenyl)tricyclo[3.2.1.0~2,4~]octane-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chlorophenyl)tricyclo[3.2.1.0~2,4~]octane-3-carboxamide is a novel compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a derivative of tricyclic antidepressants and has been shown to exhibit unique pharmacological properties that make it a promising candidate for various research applications.2.1.0~2,4~]octane-3-carboxamide, its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research.
Mecanismo De Acción
The mechanism of action of N-(4-chlorophenyl)tricyclo[3.2.1.0~2,4~]octane-3-carboxamide involves the inhibition of serotonin and norepinephrine reuptake. This results in increased levels of these neurotransmitters in the synaptic cleft, leading to enhanced neurotransmission. Additionally, it has been shown to exhibit antagonistic effects on certain receptors, further contributing to its pharmacological effects.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been shown to increase the levels of serotonin and norepinephrine in the brain, leading to enhanced neurotransmission. Additionally, it has been shown to exhibit analgesic effects, making it a potential candidate for the treatment of chronic pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-chlorophenyl)tricyclo[3.2.1.0~2,4~]octane-3-carboxamide has several advantages for lab experiments. It exhibits potent inhibitory effects on the reuptake of serotonin and norepinephrine, making it a valuable tool for studying the role of these neurotransmitters in various physiological and pathological conditions. However, it also has limitations, such as potential toxicity and off-target effects, which must be carefully considered when designing experiments.
Direcciones Futuras
There are several future directions for research on N-(4-chlorophenyl)tricyclo[3.2.1.0~2,4~]octane-3-carboxamide. One potential direction is to further investigate its potential applications in the treatment of psychiatric disorders and chronic pain. Additionally, its potential toxicity and off-target effects must be carefully studied to ensure its safety for use in humans. Finally, its mechanism of action and effects on other neurotransmitters and receptors should be further investigated to gain a better understanding of its pharmacological properties.
Métodos De Síntesis
The synthesis method of N-(4-chlorophenyl)tricyclo[3.2.1.0~2,4~]octane-3-carboxamide involves the reaction of tricyclic antidepressants with 4-chlorobenzoyl chloride. This reaction yields N-(4-chlorophenyl)tricyclo[3.2.1.0~2,4~]octane-3-carboxylic acid, which is then converted to the amide form using appropriate reagents. The synthesis process is complex and requires advanced organic chemistry techniques. However, the yield of the final product is high, making it a viable option for large-scale production.
Aplicaciones Científicas De Investigación
N-(4-chlorophenyl)tricyclo[3.2.1.0~2,4~]octane-3-carboxamide has been extensively studied for its potential applications in scientific research. It has been shown to exhibit potent inhibitory effects on the reuptake of serotonin and norepinephrine, making it a potential candidate for the treatment of various psychiatric disorders. Additionally, it has been shown to exhibit analgesic effects, making it a potential candidate for the treatment of chronic pain.
Propiedades
IUPAC Name |
N-(4-chlorophenyl)tricyclo[3.2.1.02,4]octane-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO/c16-10-3-5-11(6-4-10)17-15(18)14-12-8-1-2-9(7-8)13(12)14/h3-6,8-9,12-14H,1-2,7H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVCPOUAXDFRYDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C3C2C3C(=O)NC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(3-butoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5127171.png)
![N-1,3-benzothiazol-2-yl-2-{[5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]thio}acetamide](/img/structure/B5127178.png)
![2-(4-chloro-3-methylphenoxy)-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]acetamide](/img/structure/B5127182.png)


![ethyl 4-[4-{[5-(3-nitrophenyl)-2-furyl]methylene}-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]benzoate](/img/structure/B5127201.png)
![2-chloro-N-{2-[(2-fluoro-4-methylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5127205.png)
![{2-[2-(1-adamantyl)-9H-imidazo[1,2-a]benzimidazol-9-yl]ethyl}diethylamine dihydrochloride](/img/structure/B5127212.png)
![2-(4-chlorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyrazine 1,4-dioxide](/img/structure/B5127217.png)
![N-methyl-3-(4-morpholinyl)-N-{[3-(3,4,5-trimethoxyphenyl)-1H-pyrazol-4-yl]methyl}-1-propanamine](/img/structure/B5127218.png)

![4-[(4-benzyl-1-piperazinyl)methyl]-2-ethoxyphenol](/img/structure/B5127258.png)
![4-bromo-2-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B5127263.png)
